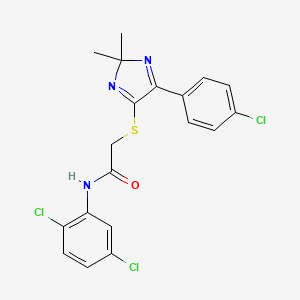

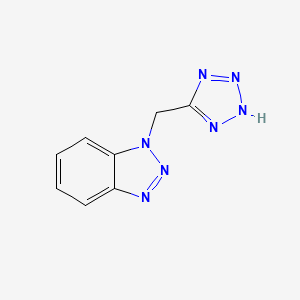

![molecular formula C10H14N4O2S B2834286 N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide CAS No. 866131-73-9](/img/structure/B2834286.png)

N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide” is a compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of pyrazolopyridines has been widely studied. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The chemical reactions of pyrazolopyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .科学的研究の応用

Synthesis and Structural Analysis

Researchers have developed methods to synthesize and characterize compounds involving pyridyl and pyrazolyl methanesulfonamide derivatives. These studies highlight the compound's utility in creating complex molecular architectures, including metal-organic frameworks and coordination complexes, which have implications for material science and catalysis. For instance, the synthesis of diorganotin derivatives with pyridyl-functionalized bis(pyrazol-1-yl)methanes demonstrates the compound's ability to act as a monodentate ligand, offering insights into its structural versatility and potential applications in organometallic chemistry (Li et al., 2010).

Molecular and Supramolecular Structures

Further investigations into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have shed light on their molecular and supramolecular structures. These studies provide foundational knowledge for understanding the compound's interactions at the molecular level, which is crucial for designing new materials with specific properties. The detailed analysis of hydrogen bonding patterns and molecular conformations contributes to the field of crystallography and materials science, offering pathways to novel applications (Jacobs et al., 2013).

Catalysis and Chemical Reactions

The compound's role in catalysis and chemical reactions has been explored through its involvement in the synthesis of various complexes. For example, the preparation and characterization of organoplatinum(IV) compounds with chelating nitrogen donor ligands highlight its potential in catalysis. These studies underscore the compound's contribution to developing new catalytic systems that could be applied in organic synthesis, showcasing its importance in advancing chemical manufacturing processes (Clark et al., 1984).

Potential in Material Science

Research into the self-assembly of silver(I) and ditopic heteroscorpionate ligands, resulting in diverse species such as helices and coordination polymers, underscores the compound's significance in material science. These findings pave the way for the development of new materials with potential applications ranging from catalysis to drug delivery systems. The ability to control the assembly and properties of these materials opens up new avenues for research and application in nanotechnology and materials engineering (Dura et al., 2013).

将来の方向性

Pyrazolopyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in more than 5500 references . Future research may focus on exploring the biomedical applications of such compounds .

特性

IUPAC Name |

N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2S/c1-6-5-7(2)11-10-8(6)9(12-14(10)3)13-17(4,15)16/h5H,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMYGLTVCGHZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NN2C)NS(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

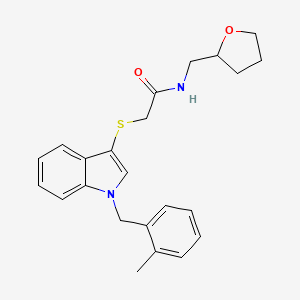

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2834208.png)

![4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid](/img/structure/B2834209.png)

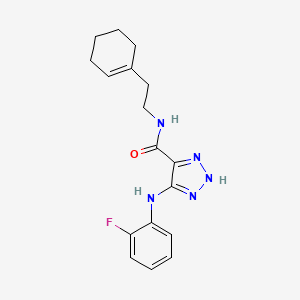

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2834212.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2834215.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2834219.png)

![(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2834221.png)

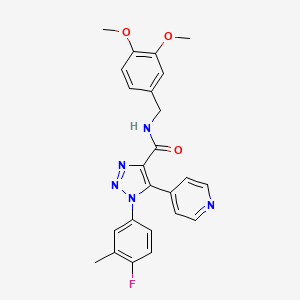

![6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2834223.png)